molecular formula C19H17N3OS B4231467 3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4231467
M. Wt: 335.4 g/mol
InChI Key: KLSRWGIIRHEFOO-UHFFFAOYSA-N
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Description

3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazoquinazoline core fused with a thienyl group. The presence of these structural motifs imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

3-methyl-12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-11-9-13-17(15(23)10-11)18(16-7-4-8-24-16)22-14-6-3-2-5-12(14)20-19(22)21-13/h2-8,11,18H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSRWGIIRHEFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=CS5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the thienyl group. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and microwave-assisted reactions are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific combination of structural motifs, which imparts distinct chemical reactivity and biological activity.

Biological Activity

3-Methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines elements of benzimidazole and quinazoline systems. Its chemical formula is C15H14N2SC_{15}H_{14}N_2S, and it includes a thiophene ring which may contribute to its biological properties.

Biological Activity Overview

Research indicates that derivatives of quinazoline and benzimidazole exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. For instance, studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Quinazoline derivatives are known for their potential as anticancer agents. They can inhibit specific protein kinases involved in cancer cell proliferation. The ability of this compound to inhibit EGFR (Epidermal Growth Factor Receptor) is particularly noteworthy as it is implicated in various cancers .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. The incorporation of thiophene enhances the compound's biological profile.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antibacterial Activity : A study demonstrated that quinazoline derivatives exhibited significant antibacterial effects against Bacillus subtilis and Escherichia coli. The structure-activity relationship indicated that modifications could enhance efficacy .
  • Cytotoxicity Tests : Research involving cytotoxicity assays showed that certain derivatives effectively inhibited cancer cell lines. For example, compounds targeting EGFR showed promising results in reducing cell viability in vitro .
  • Anti-inflammatory Studies : In experimental models, some quinazoline derivatives outperformed indomethacin in terms of anti-inflammatory effects, suggesting potential for development as therapeutic agents .

Data Table: Biological Activities of Quinazoline Derivatives

Compound NameBiological ActivityReference
This compoundAntibacterial
4(3H)-quinazolinoneAnticancer (EGFR inhibition)
2-(phenylamino)quinazolineAnti-inflammatory
3-substituted quinazolinesAntimicrobial

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The compound can be synthesized via multi-component reactions or stepwise protocols . For example:

  • Multi-component reactions involving benzyl halides, benzimidazole precursors, and thiophene derivatives under catalytic conditions (e.g., iodine or Lewis acids) to assemble the polycyclic core .
  • Stepwise synthesis : Reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid to form intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, followed by coupling with substituted aryl thiazole amines . Key intermediates should be purified via column chromatography, and yields optimized using polar aprotic solvents (e.g., DMF) .

Q. What spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–2.5 ppm), and thiophene protons (δ 7.1–7.3 ppm). Compare with literature data for analogous benzimidazo-quinazolinones .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-N vibrations (~1250–1350 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate purity by matching experimental and calculated C/H/N/S percentages .

Q. What are the critical intermediates in its synthesis?

  • Intermediate 3F : 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, synthesized from N-methyl anthranilic acid and thiophen-2-carboxylic acid .
  • Aryl thiazole amines : Prepared via condensation of aromatic aldehydes with thiourea in ethanol, catalyzed by bromine . These intermediates require rigorous characterization (e.g., melting points, NMR) to ensure downstream reaction fidelity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or iodine for multi-component reactions .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF enhances nucleophilicity in substitution reactions .
  • Temperature control : Microwave-assisted synthesis (e.g., 100–120°C) reduces reaction time from hours to minutes .
  • Workup protocols : Use gradient elution in column chromatography to separate structurally similar byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
  • Isotopic labeling : Introduce deuterated analogs to confirm assignments for labile protons (e.g., NH groups) .
  • Cross-validate with computational tools : Simulate NMR spectra using DFT-based software (e.g., Gaussian) and compare with experimental data .

Q. What assays are suitable for evaluating its biological activity?

  • Anti-tubercular testing : Use the microplate Alamar Blue assay to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv .
  • Antimicrobial screening : Employ broth microdilution methods (CLSI guidelines) for gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : Test against mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. How to design a structure-activity relationship (SAR) study?

  • Vary substituents : Synthesize analogs with modified thiophene (e.g., 5-bromo-thiophene) or benzimidazole groups .
  • Bioisosteric replacements : Replace the quinazolinone carbonyl with a thiocarbonyl to assess electronic effects .
  • Correlate data : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What computational methods predict its target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrogen bonds with Thr196) .
  • Validate experimentally : Compare docking scores with IC₅₀ values from enzyme inhibition assays .

Q. How to address discrepancies in reported bioactivity data?

  • Control for purity : Re-test compounds with ≥95% purity (HPLC-validated) to exclude impurity-driven effects .
  • Standardize assays : Use identical bacterial inoculum sizes (e.g., 1×10⁵ CFU/mL) and incubation times .
  • Cross-lab validation : Collaborate with independent labs to replicate results under harmonized protocols .

Q. What methods ensure compound purity for in vivo studies?

  • Recrystallization : Use ethanol/water mixtures to remove trace solvents (e.g., DMF) .
  • HPLC-DAD/MS : Monitor purity (>99%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
  • Elemental analysis : Confirm stoichiometric C/H/N ratios within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
3-methyl-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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